Welcome to the BenchChem Online Store!
molecular formula C12H13N3 B1322032 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 396133-34-9

4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1322032
M. Wt: 199.25 g/mol
InChI Key: RPKPHRFHSJZLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334269B2

Procedure details

tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (2.1 g, 8.3 mmol) was dissolved in MeOH (100 mL), and water (50 mL) was added followed by the addition of sodium carbonate (0.53 g, 5.0 mmol) and phenyl hydrazine hydrochloride (1.43 g, 9.9 mmol). Finally, acetic acid (1 mL) was added and the resulting reaction mixture was stirred at RT for 1 h. The reaction mixture was made basic by adding saturated aqueous sodium bicarbonate (ca. 20 mL) and the MeOH was removed under reduced pressure. The resulting reaction mixture was extracted with CH2Cl2 (3×40 mL) and the combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash chromatography on silica gel using 20% EtOAc in hexanes as the eluent afforded 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (1.63 g, 66%) as a yellow oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[C:5]1[C:10](=O)[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1)C.C(=O)([O-])[O-].[Na+].[Na+].Cl.[C:26]1([NH:32]N)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.C(=O)(O)[O-].[Na+]>CO.C(O)(=O)C.O>[C:26]1([N:32]2[C:10]3[CH2:9][CH2:8][NH:7][CH2:6][C:5]=3[CH:4]=[N:2]2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CN(C)C=C1CN(CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.43 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the MeOH was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using 20% EtOAc in hexanes as the eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CC=2CNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.